molecular formula C13H15NO B2555324 N-(1-Benzylcyclopropyl)prop-2-enamide CAS No. 2411249-68-6

N-(1-Benzylcyclopropyl)prop-2-enamide

Cat. No.: B2555324
CAS No.: 2411249-68-6
M. Wt: 201.269
InChI Key: MYUGZAMSJDSWPO-UHFFFAOYSA-N
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Description

N-(1-Benzylcyclopropyl)prop-2-enamide is a synthetic organic compound characterized by a cyclopropane ring fused to a benzyl group and an acrylamide moiety. Its structure confers unique reactivity due to the strained cyclopropane ring and the conjugation of the enamide group.

Properties

IUPAC Name

N-(1-benzylcyclopropyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-2-12(15)14-13(8-9-13)10-11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUGZAMSJDSWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-Benzylcyclopropyl)prop-2-enamide typically involves the reaction of benzylamine with cyclopropylcarbonyl chloride to form N-benzylcyclopropylamine. This intermediate is then reacted with acryloyl chloride to yield the final product . The reaction conditions usually require the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Mechanism of Action

The mechanism of action of N-(1-Benzylcyclopropyl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function . The specific pathways involved depend on the nature of the target and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence () describes 1-(1-benzofuran-2-yl)-N-methylpropan-2-amine , a compound with distinct structural and functional differences from N-(1-Benzylcyclopropyl)prop-2-enamide. Below is a comparative analysis based on available data and analogous compounds:

Table 1: Key Structural and Functional Comparisons

Feature This compound 1-(1-Benzofuran-2-yl)-N-methylpropan-2-amine () N-Cyclopropylacrylamide (Analog)
Core Structure Benzylcyclopropyl + enamide Benzofuran + methylpropan-2-amine Cyclopropyl + acrylamide
Reactivity Strained cyclopropane enhances ring-opening reactions Benzofuran aromaticity stabilizes amine interactions Acrylamide participates in Michael additions
Reported Applications Limited; potential kinase inhibition Stimulant analogs (e.g., serotonergic activity) Polymer crosslinking or enzyme inhibition
Physical State Not reported in Pale yellow powder (HCl salt) White crystalline solid

Key Findings:

Cyclopropane vs. Benzofuran : The cyclopropane in this compound introduces steric strain, making it more reactive than the planar benzofuran in ’s compound. This difference impacts their biological interactions, with cyclopropane derivatives often acting as mechanism-based enzyme inhibitors .

Enamide vs. Amine Functionality : The enamide group in the target compound allows for conjugation and electrophilic reactivity, whereas the secondary amine in ’s compound may engage in hydrogen bonding or protonation-dependent bioactivity.

Comparisons are extrapolated from structural analogs and general cyclopropane/enamide chemistry.

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